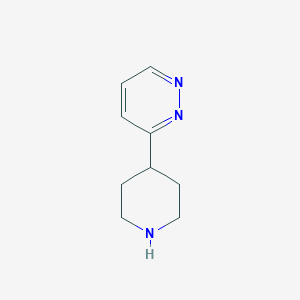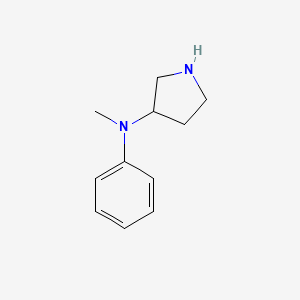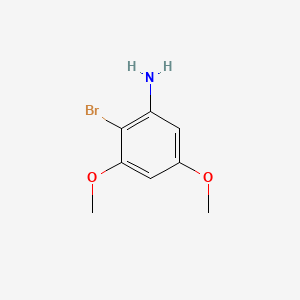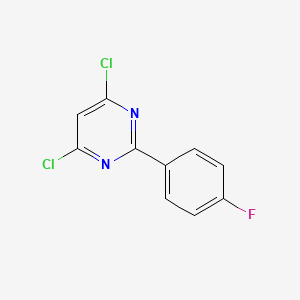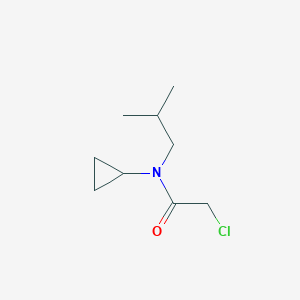
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Boronic Acid Derivatives
- Field : Organic Chemistry
- Application : “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an important boronic acid derivative .
- Method : This compound was obtained by a five-step substitution reaction .
- Results : The structure of the compound was confirmed by MS, 1H NMR, 13C NMR and FT-IR spectroscopy methods .
-
Potential Biological Applications
- Field : Pharmacology
- Application : Indole derivatives, which may include “2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide”, have been found to possess various biological activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of Quinoline Derivatives
- Field : Organic Chemistry
- Application : Quinoline derivatives, which may include “2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide”, are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- Method : Researchers synthesize various scaffolds of quinoline for screening different pharmacological activities .
- Results : Quinoline derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Potential Antiviral Applications
- Field : Pharmacology
- Application : Indole derivatives, which may include “2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide”, have been found to possess various antiviral activities .
- Method : Researchers synthesize various scaffolds of indole for screening different antiviral activities .
- Results : Indole derivatives have shown diverse antiviral activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of Antimalarial Agents
- Field : Pharmacology
- Application : Quinoline derivatives, which may include “2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide”, have been found to possess antimalarial activities . Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime showed potent antimalarial activity compared with chloroquine as standard .
- Method : Researchers synthesize various scaffolds of quinoline for screening different antimalarial activities .
- Results : Quinoline derivatives have shown diverse antimalarial activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Potential Antimicrobial Applications
- Field : Pharmacology
- Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Method : Researchers synthesize various scaffolds of quinoline for screening different antimicrobial activities .
- Results : Quinoline derivatives have shown diverse antimicrobial activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)6-11(8-3-4-8)9(12)5-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVSBIQZKYGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




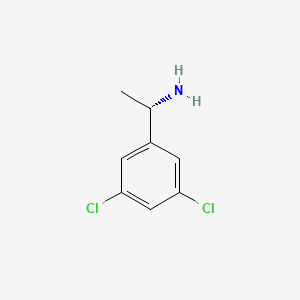
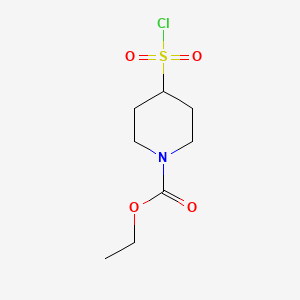
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
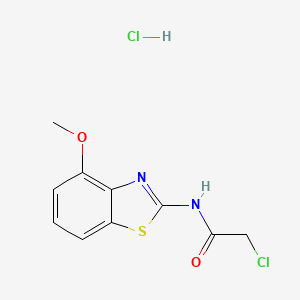
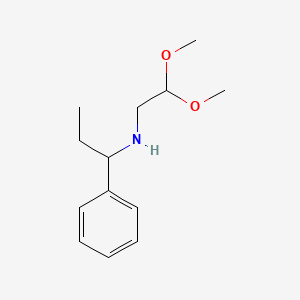
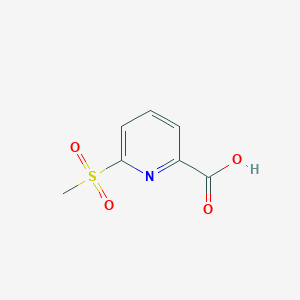
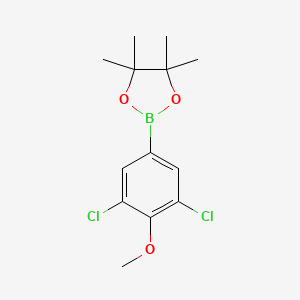
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
